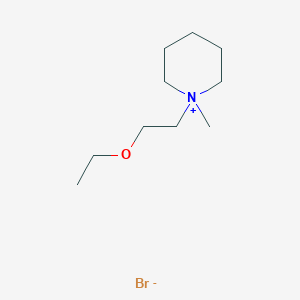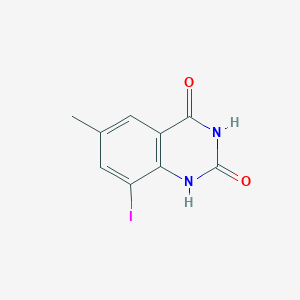
8-iodo-6-methyl-1H-quinazoline-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-iodo-6-methyl-1H-quinazoline-2,4-dione is a derivative of quinazoline-2,4-dione, a heterocyclic compound known for its diverse biological activities. Quinazoline-2,4-dione derivatives have been studied extensively for their potential therapeutic applications, including anticancer, antibacterial, and anti-inflammatory properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of quinazoline-2,4-dione derivatives typically involves the cyclization of 2-aminobenzamides or urea intermediates . For 8-iodo-6-methyl-1H-quinazoline-2,4-dione, a common synthetic route includes the iodination of 6-methylquinazoline-2,4-dione. This can be achieved by reacting 6-methylquinazoline-2,4-dione with iodine and a suitable oxidizing agent under controlled conditions .
Industrial Production Methods
Industrial production of quinazoline-2,4-dione derivatives often involves large-scale cyclization reactions using 2-aminobenzonitriles or 2-aminobenzoates as starting materials . These reactions are typically carried out in the presence of catalysts and under optimized conditions to ensure high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
8-iodo-6-methyl-1H-quinazoline-2,4-dione can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (MCPBA) can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinazoline-2,4-dione derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Applications De Recherche Scientifique
8-iodo-6-methyl-1H-quinazoline-2,4-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antibacterial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and pharmaceuticals
Mécanisme D'action
The mechanism of action of 8-iodo-6-methyl-1H-quinazoline-2,4-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-methylquinazoline-2,4-dione: Lacks the iodine substituent but shares similar core structure and properties.
8-chloro-6-methyl-1H-quinazoline-2,4-dione: Similar to 8-iodo-6-methyl-1H-quinazoline-2,4-dione but with a chlorine substituent instead of iodine.
Uniqueness
This compound is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The iodine substituent can enhance the compound’s ability to interact with specific molecular targets, potentially leading to improved therapeutic properties .
Propriétés
Numéro CAS |
667916-39-4 |
|---|---|
Formule moléculaire |
C9H7IN2O2 |
Poids moléculaire |
302.07 g/mol |
Nom IUPAC |
8-iodo-6-methyl-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C9H7IN2O2/c1-4-2-5-7(6(10)3-4)11-9(14)12-8(5)13/h2-3H,1H3,(H2,11,12,13,14) |
Clé InChI |
JEVUWHZVOGKSPJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C(=C1)I)NC(=O)NC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


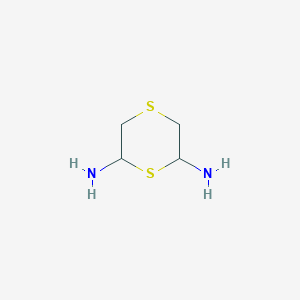
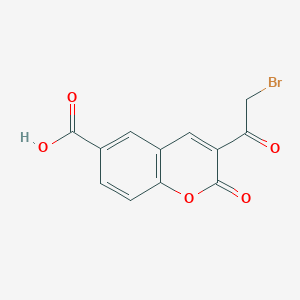
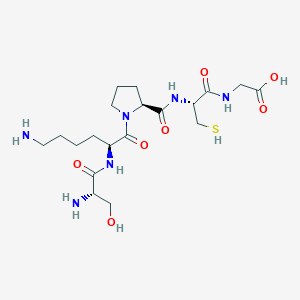
![2-Methyl-1-[3-(methylsulfanyl)phenyl]-2-(morpholin-4-yl)propan-1-one](/img/structure/B12529424.png)
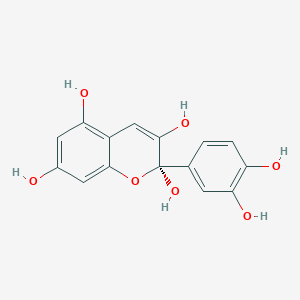
![{[(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]methyl}phosphonic acid](/img/structure/B12529429.png)
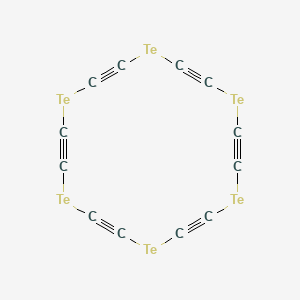
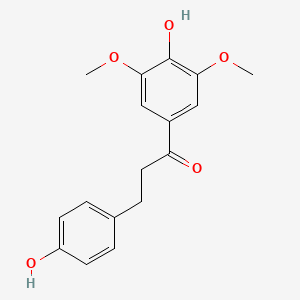
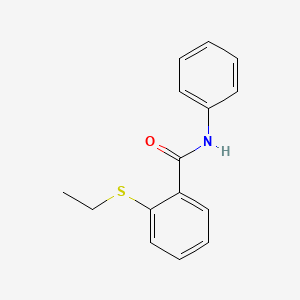
![N-[4-(prop-2-enoyl)phenyl]acetamide](/img/structure/B12529466.png)
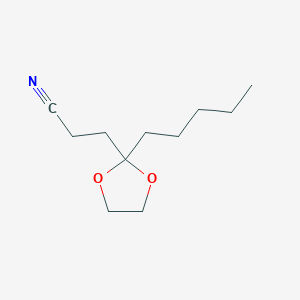
![Phenol, 4-[4,5-bis(4-hydroxyphenyl)-1H-imidazol-2-yl]-3,5-dichloro-](/img/structure/B12529477.png)
![{Methylenebis[(1H-indene-3,1-diyl)]}bis[chloro(dimethyl)silane]](/img/structure/B12529479.png)
